molecular formula C21H21ClN4O2 B2918721 2-(2-chlorophenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)acetamide CAS No. 1396761-55-9

2-(2-chlorophenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)acetamide

Cat. No.: B2918721
CAS No.: 1396761-55-9
M. Wt: 396.88
InChI Key: CJBZVUMHPZQFHF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

The study of oxidation reactivity channels for related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, highlights synthetic routes and chemical oxidation processes, potentially applicable for modifying or synthesizing derivatives of the target compound for various applications, including materials science and chemical synthesis (Pailloux et al., 2007).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on bioactive benzothiazolinone acetamide analogs explores their photovoltaic efficiency and ligand-protein interactions, suggesting potential applications in renewable energy technologies and biomedicine. These findings could inform research on the target compound's use in dye-sensitized solar cells and its biological interactions (Mary et al., 2020).

Polyimides and Poly(amide-imide) Synthesis

The synthesis and characterization of new, thermally stable polyimides and a poly(amide-imide) based on related oxadiazole compounds indicate potential applications in polymer science, particularly for materials requiring high thermal stability and specific mechanical properties (Mansoori et al., 2012).

Corrosion Inhibition

Studies on acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors suggest applications in materials science, specifically for protecting metals from corrosion in various environments. This research could guide the development of corrosion-inhibiting coatings or treatments involving the target compound (Yıldırım & Cetin, 2008).

Molecular Docking and Drug Design

The investigation of compounds for their binding interactions with Cyclooxygenase 1 (COX1) through molecular docking studies, as seen with certain benzothiazolinone acetamide analogs, highlights potential applications in drug design and discovery. This approach could be relevant for assessing the target compound's therapeutic potential or for designing novel pharmaceuticals (Mary et al., 2020).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-18-9-5-4-8-16(18)12-20(27)23-17-10-11-26(13-17)14-19-24-21(28-25-19)15-6-2-1-3-7-15/h1-9,17H,10-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBZVUMHPZQFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CC=C2Cl)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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